1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide
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Description
1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like the one in this compound, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
CAS No. |
1226440-13-6 |
---|---|
Molecular Formula |
C26H24N4O3S |
Molecular Weight |
472.56 |
IUPAC Name |
3-benzyl-1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O3S/c1-26(2,3)19-11-9-18(10-12-19)23-27-21(33-28-23)16-29-20-13-14-34-22(20)24(31)30(25(29)32)15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3 |
InChI Key |
RPNQCMWQRGAELO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
solubility |
soluble |
Origin of Product |
United States |
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